MM-102
Übersicht
Beschreibung
MM-102 is a high-affinity peptidomimetic inhibitor of the interaction between the protein WDR5 and the mixed lineage leukemia 1 protein. This compound is known for its potent inhibitory activity, with an inhibition constant of less than 1 nanomolar and a half-maximal inhibitory concentration of 2.4 nanomolar . This compound is primarily used in scientific research to study epigenetic regulation and has shown promise in leukemia treatment by targeting specific protein-protein interactions .
Wissenschaftliche Forschungsanwendungen
MM-102 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Epigenetik, Krebsbiologie und Wirkstoffforschung . Einige seiner wichtigsten Anwendungen umfassen:
Epigenetische Regulation: This compound wird zur Untersuchung der Rolle von WDR5- und Mixed Lineage Leukemia 1-Protein-Interaktionen bei der Regulation der Genexpression durch Histonmethylierung verwendet.
Krebsforschung: This compound hat sich als vielversprechend erwiesen, das Wachstum von Leukämiezellen zu hemmen, indem die Interaktion zwischen WDR5 und dem Mixed Lineage Leukemia 1-Protein blockiert wird, was zu einer reduzierten Expression von Onkogenen führt
Wirkstoffforschung: This compound dient als Leitverbindung für die Entwicklung neuer Inhibitoren, die auf Protein-Protein-Interaktionen abzielen, die an verschiedenen Krankheiten beteiligt sind.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an das WDR5-Protein bindet und so dessen Interaktion mit dem Mixed Lineage Leukemia 1-Protein verhindert . Diese Hemmung stört die Bildung des Mixed Lineage Leukemia 1-Methyltransferase-Komplexes, der für die Methylierung von Histon H3 an Lysin 4 verantwortlich ist . Durch die Blockierung dieser Interaktion reduziert this compound die Expression von Genen, die an der Leukämieentstehung beteiligt sind, wie z. B. HoxA9 und Meis-1 .
Wirkmechanismus
Target of Action
MM-102 primarily targets the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5) . MLL1 is an important transcription factor and a histone-H3 lysine-4 (H3K4) methyltransferase . It plays a crucial role in the transcription of key genes involved in embryonic development and hematopoiesis .
Mode of Action
this compound acts as a competitive inhibitor against the interaction of MLL1’s minimum essential WIN (WDR5 INteracting) motif with WDR5 . By binding to WDR5, this compound effectively prevents MLL1 from assembling with WDR5, RbBP5 (Retinoblastoma Binding Protein 5), and ASH2L (Absent Small or Homeotic-2-Like) for enhanced H3K4 methyltransferase activity . This interaction is critical in regulating gene expression in normal physiology and leukemia .
Biochemical Pathways
The inhibition of the MLL1/WDR5 interaction by this compound affects the methylation of histone H3 at lysine 4 (H3K4), a key biochemical pathway involved in gene expression . This disruption can lead to the downregulation of certain genes, such as HoxA9 and Meis-1, which are critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may be administered in a suitable vehicle for optimal bioavailability.
Result of Action
this compound has been shown to specifically suppress cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins . It significantly reduces the expression of HoxA9 and Meis-1, two critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis .
Biochemische Analyse
Biochemical Properties
MM-102 plays a significant role in biochemical reactions. It interacts with the WDR5/MLL complex, a histone methyltransferase complex that targets histone 3 at lysine 4 to upregulate transcription . This compound competes against MLL1 for WDR5 binding, effectively preventing MLL1 from assembling with WDR5, RbBP5, and ASH2L for enhanced H3K4 methyltransferase activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking MLL1 methyltransferase activity, thereby reducing the expression of HoxA9 and Meis-1 genes . These genes are critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis . This compound can also inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the WDR5/MLL complex. This compound competes against MLL1 for WDR5 binding, effectively preventing MLL1 from assembling with WDR5, RbBP5, and ASH2L for enhanced H3K4 methyltransferase activity . This results in a reduction in the expression of HoxA9 and Meis-1 genes, thereby influencing cell function .
Temporal Effects in Laboratory Settings
It has been shown to have a significant impact on the expression of HoxA9 and Meis-1 genes in MLL1-AF9-transduced murine cells .
Dosage Effects in Animal Models
It is known that this compound can inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins .
Metabolic Pathways
It is known to interact with the WDR5/MLL complex, a histone methyltransferase complex that targets histone 3 at lysine 4 .
Transport and Distribution
It is known to interact with the WDR5/MLL complex, suggesting that it may be transported and distributed within cells in a manner similar to other molecules that interact with this complex .
Subcellular Localization
Given its interaction with the WDR5/MLL complex, it is likely that it is localized to the same subcellular compartments as this complex .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MM-102 beinhaltet die Herstellung einer Peptidomimetikum-Struktur, die das Interaktionsmotiv des Mixed Lineage Leukemia 1-Proteins nachahmt. Die Verbindung wird durch eine Reihe von Peptidkopplungsreaktionen synthetisiert, typischerweise unter Verwendung von Festphasen-Peptidsynthesetechniken . Das Endprodukt wird mit Hilfe der Hochleistungsflüssigkeitschromatographie gereinigt, um eine Reinheit von über 98% zu erreichen .
Industrielle Produktionsverfahren
Obwohl this compound hauptsächlich für Forschungszwecke hergestellt wird, würde die industrielle Produktion ähnliche Synthesewege mit Optimierung für grössere Chargen umfassen. Dazu gehört die Skalierung der Festphasen-Peptidsynthese und die Sicherstellung einer konstanten Reinheit und Ausbeute durch strenge Qualitätskontrollen .
Analyse Chemischer Reaktionen
Reaktionstypen
MM-102 unterliegt hauptsächlich Bindungsinteraktionen und nicht traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Seine primäre Funktion ist die Hemmung der Interaktion zwischen WDR5 und dem Mixed Lineage Leukemia 1-Protein .
Häufige Reagenzien und Bedingungen
Die Synthese von this compound beinhaltet Reagenzien wie Fluorenylmethyloxycarbonyl-geschützte Aminosäuren, Kupplungsmittel wie N,N'-Diisopropylcarbodiimid und Lösungsmittel wie Dimethylformamid . Die Reaktionen werden typischerweise unter inerten Atmosphärenbedingungen durchgeführt, um die Oxidation und den Abbau der empfindlichen Peptidzwischenprodukte zu verhindern .
Hauptprodukte
Das Hauptprodukt, das bei der Synthese von this compound entsteht, ist der Peptidomimetikum-Inhibitor selbst, der anschliessend gereinigt wird, um Nebenprodukte oder Verunreinigungen zu entfernen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die MM-102 ähnlich sind, umfassen:
UNC0638: Ein weiterer Inhibitor der Histon-Methyltransferase mit einer anderen Zielspezifität.
Chaetocin: Ein Pilzmetabolit, der die Histon-Methyltransferase-Aktivität hemmt.
BIX-01294: Ein Inhibitor der G9a-Histon-Methyltransferase.
Einzigartigkeit von this compound
This compound ist einzigartig in seiner hohen Affinität und Spezifität für die Interaktion von WDR5 und Mixed Lineage Leukemia 1-Protein . Seine potente inhibitorische Aktivität und die Fähigkeit, Leukämiezellen selektiv anzugreifen, machen es zu einem wertvollen Werkzeug sowohl in der Grundlagenforschung als auch in potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKSQRIPRKWVBU-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49F2N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of MM-102?
A1: this compound specifically targets the interaction between the Mixed Lineage Leukemia 1 (MLL1) histone methyltransferase and WD repeat-containing protein 5 (WDR5). []
Q2: How does this compound exert its inhibitory effect on MLL1 activity?
A2: this compound acts by disrupting the essential protein-protein interaction between MLL1 and WDR5, which is required for the full enzymatic activity of MLL1. [, ]
Q3: What are the downstream consequences of MLL1 inhibition by this compound?
A3: Inhibition of MLL1 by this compound leads to a decrease in histone H3 lysine 4 trimethylation (H3K4me3), a modification associated with gene activation. [, , , ] This subsequently affects the expression of MLL1 target genes, including those involved in cell growth, differentiation, and development. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of this compound. Further investigation into the primary literature or chemical databases is required for this information.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided abstracts do not include spectroscopic data for this compound. Accessing the full research articles or utilizing chemical databases may provide further insights into its spectroscopic properties.
Q6: Does this compound possess any intrinsic catalytic activity?
A6: this compound is a small-molecule inhibitor, and its primary mechanism of action relies on disrupting the MLL1-WDR5 interaction rather than exhibiting direct catalytic activity. [, ]
Q7: What are the potential applications of this compound in biological research?
A7: this compound serves as a valuable tool for investigating the biological roles of MLL1 and H3K4me3 in various cellular processes, including gene regulation, development, and disease progression. [, , , , , , , ]
Q8: How do structural modifications of this compound affect its activity and potency?
A8: The provided abstracts lack details on specific structural modifications of this compound and their impact on its activity. Exploring structure-activity relationship (SAR) studies on this compound analogs would be necessary to understand the influence of structural variations on its biological properties.
Q9: What is known about the stability of this compound under different conditions?
A9: The provided research abstracts do not provide information about the stability of this compound under various conditions. This information would be crucial for determining appropriate storage and handling procedures.
Q10: Are there any formulation strategies employed to enhance the stability or bioavailability of this compound?
A10: The provided research abstracts do not discuss specific formulation strategies for this compound. Further research may have investigated different formulations to optimize its delivery and efficacy.
Q11: What cell-based assays have been used to evaluate the efficacy of this compound?
A11: Several studies utilize cell-based assays to investigate the impact of this compound on cell growth, apoptosis, and gene expression. [, , , , , ] For instance, this compound demonstrated specific growth inhibition and apoptosis induction in leukemia cells harboring MLL1 fusion proteins. [] Additionally, this compound was shown to modulate inflammatory and oxidative pathways in endothelial cells derived from individuals with gestational diabetes. [, ]
Q12: What animal models have been employed to study the in vivo activity of this compound?
A12: Researchers have utilized mouse models to investigate the therapeutic potential of this compound in various contexts. For example, this compound was tested in a murine xenograft model of neuroblastoma, where it significantly reduced tumor size and metastasis. [, ] Additionally, this compound was employed in mouse models of acute kidney injury, revealing its complex role in renal protection and regeneration. []
Q13: Have any clinical trials been conducted to evaluate this compound in humans?
A13: There is no mention of clinical trials involving this compound in the provided abstracts. As a preclinical compound, further research is necessary to determine its safety and efficacy in human subjects.
Q14: What is the known safety profile of this compound?
A14: The provided research abstracts do not offer comprehensive information regarding the toxicological profile of this compound. Further investigation into its safety profile through in vitro and in vivo studies is crucial for assessing its potential for clinical translation.
Q15: Does this compound elicit any immunological responses?
A15: The provided research abstracts do not mention any specific immunological responses triggered by this compound. Further research may be necessary to investigate its potential immunogenicity and impact on the immune system.
Q16: Is there any information available on the environmental impact and degradation of this compound?
A16: The provided research abstracts do not discuss the environmental impact or degradation of this compound. Evaluating its potential ecological effects and implementing appropriate waste management strategies would be crucial for responsible development.
Q17: What research tools and resources are essential for studying this compound and its biological effects?
A17: Various research tools and resources are essential for studying this compound and its biological effects. These include:
- Cell lines: Leukemia cell lines harboring MLL1 fusion proteins, neuroblastoma cell lines, and primary cell cultures (e.g., chondrocytes, endothelial cells) [, , , , ]
- Animal models: Murine xenograft models, acute kidney injury models (e.g., folic acid-induced or ischemia/reperfusion) [, , ]
- Biochemical assays: Histone methyltransferase assays, chromatin immunoprecipitation (ChIP) assays, Western blotting, gene expression analysis (e.g., qPCR, RNA sequencing) [, , , , , , ]
- Imaging techniques: Microscopy (e.g., immunofluorescence staining, phalloidin staining for cell morphology) []
- Analytical techniques: High-performance liquid chromatography (HPLC), mass spectrometry (MS) []
- Computational tools: Molecular docking software, molecular dynamics simulation software, quantitative structure-activity relationship (QSAR) modeling software []
Q18: What are the key milestones in the development and understanding of this compound as an MLL1 inhibitor?
A18: The provided research abstracts do not offer a detailed historical account of this compound development. Consulting scientific publications and patent literature could provide a comprehensive timeline of its discovery and characterization.
Q19: What are the potential cross-disciplinary applications of this compound research?
A19: Research on this compound has implications for various disciplines, including:
- Cancer biology: Understanding the role of MLL1 in leukemia and other cancers [, , ]
- Developmental biology: Elucidating the function of MLL1 and H3K4me3 in cell differentiation and organ development [, , ]
- Immunology: Investigating the impact of this compound on immune cell function and inflammatory responses [, ]
- Drug discovery: Developing novel MLL1 inhibitors with improved potency, selectivity, and pharmacological properties [, ]
- Epigenetics: Exploring the therapeutic potential of targeting epigenetic regulators like MLL1 in various diseases [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.